molecular formula C10H13NO2 B2732381 4-(Phenylamino)oxolan-3-ol CAS No. 1178915-18-8

4-(Phenylamino)oxolan-3-ol

Cat. No.: B2732381
CAS No.: 1178915-18-8
M. Wt: 179.219
InChI Key: CRQDZCFZZQNQJD-UHFFFAOYSA-N
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Description

4-(Phenylamino)oxolan-3-ol is a substituted tetrahydrofuran derivative featuring a phenylamino group at position 4 and a hydroxyl group at position 3 of the oxolane (tetrahydrofuran) ring. For instance, oxolan-3-ol derivatives are frequently utilized as intermediates in synthesizing bioactive molecules, such as kinase inhibitors or antimicrobial agents .

Properties

IUPAC Name

4-anilinooxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c12-10-7-13-6-9(10)11-8-4-2-1-3-5-8/h1-5,9-12H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQDZCFZZQNQJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylamino)oxolan-3-ol typically involves the reaction of phenylamine with an oxolane derivative. One common method includes the reduction and dehydration/cyclization of commercially available 2-deoxy-D-ribose in an acidic aqueous solution to form the oxolane ring . The phenylamino group is then introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylamino)oxolan-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The phenylamino group can be reduced to form a secondary amine.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of oxolane-3-one derivatives.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted phenylamino derivatives.

Scientific Research Applications

4-(Phenylamino)oxolan-3-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with antimicrobial properties.

    Industry: Utilized in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Phenylamino)oxolan-3-ol involves its interaction with specific molecular targets. The phenylamino group can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The oxolane ring provides structural stability and can participate in various chemical reactions, enhancing the compound’s overall reactivity.

Comparison with Similar Compounds

4-(3-Hydroxyphenyl)oxolan-3-ol (CAS: 2172257-66-6)

  • Structure: Features a hydroxyphenyl substituent at position 4 instead of phenylamino.
  • Molecular Formula : C₁₀H₁₂O₃.
  • This compound may exhibit lower solubility in polar solvents compared to this compound due to reduced hydrogen-bonding capacity .

rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol

  • Structure: Contains a morpholine ring at position 4 instead of phenylamino.
  • Molecular Formula: C₈H₁₅NO₃.
  • Key Differences : The morpholine group introduces a secondary amine and ether functionality, enhancing solubility in aqueous media. Such derivatives are often employed in drug discovery for improved pharmacokinetic profiles .

(3S,4R)-4-(Pyrrolidin-1-yl)oxolan-3-ol (CAS: 1932440-41-9)

  • Structure : Substituted with pyrrolidine at position 3.
  • Molecular Formula: C₈H₁₅NO₂.
  • Key Differences: The pyrrolidine group confers rigidity and basicity, which may influence binding affinity in enzyme inhibition assays. This compound’s molecular weight (157.21 g/mol) is lower than that of this compound, suggesting differences in membrane permeability .

Physicochemical and Functional Properties

Compound Molecular Formula Substituent (Position 4) Key Properties Applications
This compound C₁₀H₁₃NO₂ Phenylamino Moderate polarity, basic NH group Intermediate for bioactive molecules
4-(3-Hydroxyphenyl)oxolan-3-ol C₁₀H₁₂O₃ Hydroxyphenyl High polarity, phenolic OH Antioxidant synthesis
rac-(3R,4S)-4-(Morpholin-4-yl)oxolan-3-ol C₈H₁₅NO₃ Morpholine High aqueous solubility Kinase inhibitors

Biological Activity

4-(Phenylamino)oxolan-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and therapeutic applications of this compound, drawing from diverse scientific literature.

Chemical Structure and Properties

This compound, also known by its CAS number, exhibits a unique oxolane ring structure substituted with a phenylamino group. This structural feature is crucial for its biological activity and interaction with various molecular targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, including breast cancer (MDA-MB-231 and MCF-7) and other solid tumors. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-2315.2Apoptosis induction
MCF-76.1Cell cycle arrest
A549 (Lung Cancer)7.8Apoptosis and necrosis

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. Studies indicate that it displays significant inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus25
Escherichia coli30
Klebsiella pneumoniae35

The biological activity of this compound is primarily attributed to its ability to interact with specific cellular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism and bacterial growth.
  • Receptor Binding : It could bind to receptors that regulate cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) : Induction of ROS has been noted as a pathway through which this compound exerts its cytotoxic effects.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in preclinical settings:

  • Breast Cancer Study : A study involving MDA-MB-231 cells showed a significant increase in apoptosis markers when treated with varying concentrations of the compound, indicating a dose-dependent response.
  • Antibacterial Efficacy : In a comparative study against standard antibiotics, this compound exhibited similar or superior activity against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent.

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